![molecular formula C19H16N2O4S B2357105 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922554-27-6](/img/structure/B2357105.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide, also known as OTS964, is a small molecule inhibitor of TOPK (T-LAK cell-originated protein kinase), which is an enzyme involved in the regulation of cell proliferation, apoptosis, and inflammation. In recent years, OTS964 has gained attention as a potential therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
1. Fluorescent Probe Technique in Protein Binding Studies
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound structurally related to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide, has been used in fluorescent probe techniques to study protein binding. Specifically, its binding to bovine serum albumin was investigated, providing insights into the hydrophobic nature of binding mechanisms and the role of the aromatic ring in the binding process (Jun et al., 1971).
2. Carbonic Anhydrase Inhibitors for Therapeutic Applications
Primary sulfonamides, like this compound, are key in the development of carbonic anhydrase inhibitors. These compounds have shown strong inhibition against human carbonic anhydrases, which are relevant for therapeutic applications (Sapegin et al., 2018).
3. Anticancer Evaluation in Benzimidazole Derivatives
The compound has been used in the synthesis and evaluation of benzimidazole derivatives for anticancer applications. These derivatives have shown significant activity against various cancer cell lines, highlighting the potential of this compound in cancer research (Salahuddin et al., 2014).
4. Proton Exchange Membranes in Fuel Cell Technologies
Related sulfonated polybenzothiazoles, incorporating naphthalene units similar to the compound , have been synthesized and evaluated as proton exchange membranes. These materials are significant for their high proton conductivity and stability, making them suitable for applications in fuel cell technologies (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the RIP1 kinase . RIP1 kinase plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.
Mode of Action
The compound acts as a RIP1 kinase inhibitor . By inhibiting the activity of RIP1 kinase, it can modulate the balance between cell survival and death. This modulation can have significant effects on various cellular processes and disease states.
Result of Action
The compound’s action results in the upregulation of CD11b expression in various cell lines . This upregulation can remove the differentiation block in these cells, potentially leading to changes in their function and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy. Other factors, such as pH and the presence of other molecules, could also impact its action.
properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19-17-12-15(6-8-18(17)25-10-9-20-19)21-26(23,24)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,21H,9-10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUSUDDKVWJIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
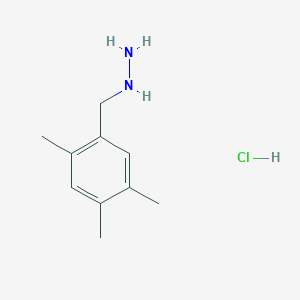
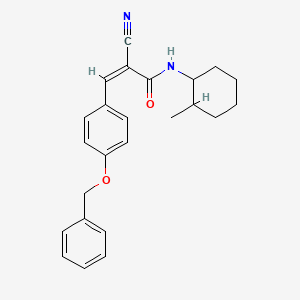
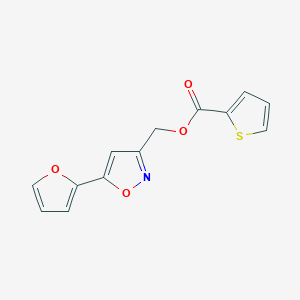
![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)

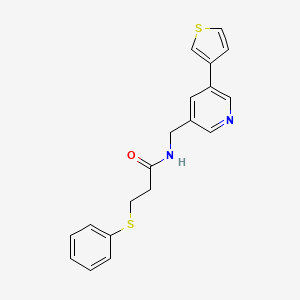

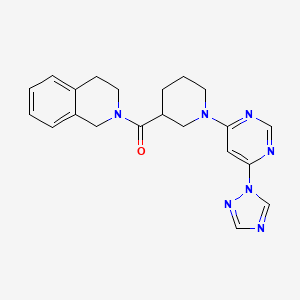
![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)